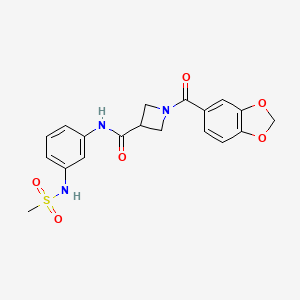

![molecular formula C7H11ClF3N B2964000 3-(2,2,2-三氟乙基)双环[1.1.1]戊烷-1-胺;盐酸盐 CAS No. 2580243-04-3](/img/structure/B2964000.png)

3-(2,2,2-三氟乙基)双环[1.1.1]戊烷-1-胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” is a chemical compound with the molecular weight of 237.6 . It is a powder at room temperature . The IUPAC name for this compound is 3-(perfluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride .

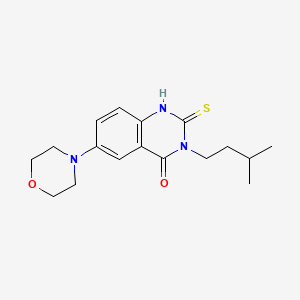

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F5N.ClH/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4;/h1-3,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 237.6 .科学研究应用

合成和用途

双环[1.1.1]戊烷,包括 3-烷基双环[1.1.1]戊烷-1-胺,已被识别为芳环、叔丁基和炔烃的有效生物等排体。已经开发出一种从[1.1.1]螺旋桨烷直接合成这些化合物的创新方法,展示了结合各种药学相关胺的能力。这种方法以其温和的反应条件和官能团耐受性而著称,极大地简化了重要的双环[1.1.1]戊烷-1-胺构件的合成 (Hughes et al., 2019).

方法学进展

从 1-叠氮-3-碘双环[1.1.1]戊烷开发出一种新的双环[1.1.1]戊烷-1-胺合成路线,为合成这种化合物提供了一种可扩展且灵活的替代方法。该中间体的成功还原为获得双环[1.1.1]戊烷-1-胺提供了更便捷的方法,这对于药物化学应用至关重要 (Goh et al., 2014).

光氧化还原化学

已经引入了一种光化学方法将双环[1.1.1]戊烷-1-胺转化为多取代双环[3.1.1]庚烷-1-胺。这代表了将双环[1.1.1]戊烷骨架转化为双环[3.1.1]庚烷骨架的第一种方法,为进一步的化学探索提供了复杂、富含 sp3 的伯胺构件 (Harmata et al., 2021).

多组分碳胺化

已经提出了一种通过[1.1.1]螺旋桨烷的自由基多组分碳胺化合成多功能化双环[1.1.1]戊烷衍生物的创新方法。这种方法的特点是条件温和,一锅操作,展示了合成 3-取代双环[1.1.1]戊烷-1-胺的独特途径,由于其增强的物理化学性质,这对药物发现很有价值 (Kanazawa et al., 2017).

安全和危害

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

未来方向

While specific future directions for “3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” are not available in the retrieved data, the related compound “1-Bicyclo[1.1.1]pentylamine hydrochloride” has been used in the synthesis of a potent quinolone antibacterial agent, U-87947E , suggesting potential applications in medicinal chemistry.

属性

IUPAC Name |

3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N.ClH/c8-7(9,10)4-5-1-6(11,2-5)3-5;/h1-4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDREVZKJRHUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide](/img/structure/B2963923.png)

![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)

![1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2963925.png)

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2963932.png)

![N-[[3-(2-Hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2963933.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)